methyl 1,3,7-trimethyl-2,4-dioxo-5-(2-thienyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Description
Methyl 1,3,7-trimethyl-2,4-dioxo-5-(2-thienyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.09397721 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Thienopyrimidine derivatives, including compounds structurally related to methyl 1,3,7-trimethyl-2,4-dioxo-5-(2-thienyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate, have been synthesized and studied for their antimicrobial and anti-inflammatory properties. These compounds have demonstrated remarkable activity against fungi, bacteria, and inflammation, highlighting their potential in treating various infectious and inflammatory conditions (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
Synthesis of Bioactive Molecules
Research into the synthesis and reactions of Biginelli-compounds, which share a core structure with the compound , has led to the development of novel pyrimidines with potential biological activities. These studies provide insights into the chemical versatility of pyrimidine derivatives and their applications in creating bioactive molecules for various therapeutic purposes (Kappe & Roschger, 1989).
Antihypertensive and Anti-ulcer Activities
Further investigations into dihydropyrimidines, a class closely related to the compound of interest, have uncovered their potential antihypertensive and anti-ulcer activities. These studies indicate the broad spectrum of biological effects that these compounds can offer, paving the way for the development of new therapeutic agents in the management of hypertension and gastric ulcers (Rana, Kaur, & Kumar, 2004); (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
Novel Synthetic Approaches and Functionalization
Recent advancements in synthetic chemistry have enabled the development of new synthetic routes and functionalization strategies for thieno[2,3-d]pyrimidine derivatives. These approaches have facilitated the generation of highly substituted scaffolds, expanding the utility of these compounds in medicinal chemistry and drug discovery (O'Rourke, Johnstone, Becker, Pimlott, & Sutherland, 2018).
Properties
IUPAC Name |
methyl 1,3,7-trimethyl-2,4-dioxo-5-thiophen-2-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-8-10(15(21)23-4)11(9-6-5-7-24-9)12-13(17-8)18(2)16(22)19(3)14(12)20/h5-7,11,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUCHXVNUPINFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=CS3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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